5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid

Description

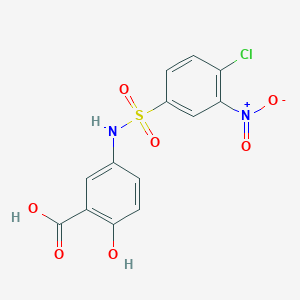

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid (CAS: 328028-09-7) is a sulfonamide derivative of 2-hydroxybenzoic acid (salicylic acid) with a molecular formula of C₁₃H₉ClN₂O₇S and a molar mass of 372.74 g/mol . The compound features a 4-chloro-3-nitrobenzenesulfonamido substituent attached to the 5-position of the 2-hydroxybenzoic acid backbone. Its predicted physicochemical properties include a density of 1.747 g/cm³, boiling point of 598.8°C, and a pKa of 2.77, indicating strong acidity due to the hydroxyl and sulfonamide groups .

Properties

IUPAC Name |

5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O7S/c14-10-3-2-8(6-11(10)16(20)21)24(22,23)15-7-1-4-12(17)9(5-7)13(18)19/h1-6,15,17H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYGHPLLFOHMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzenesulfonamide to introduce the nitro group. This is followed by a coupling reaction with 2-hydroxybenzoic acid under specific conditions to form the final product. The reaction conditions often involve the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Introduction of hydroxyl or carboxyl groups.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid serves as an intermediate in synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable for developing new compounds.

Biology

This compound is being investigated for its potential as an enzyme inhibitor. The sulfonamide group can mimic natural substrates, leading to inhibition of enzyme activity. Its interactions with biological pathways are also being studied to understand its role in cellular processes .

Medicine

Research has shown that this compound may possess anti-inflammatory and antimicrobial properties. It is being explored for therapeutic applications in treating various diseases by targeting specific biological mechanisms .

Industry

The compound is utilized in producing dyes and pigments due to its stable chemical structure. Its ability to undergo various chemical transformations makes it suitable for industrial applications requiring robust intermediates.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of this compound on specific biological targets. The results indicated significant inhibition rates, suggesting potential therapeutic applications in drug development aimed at diseases where enzyme regulation is critical .

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition of enzyme activity. The nitro group can participate in redox reactions, affecting cellular processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid with analogous sulfonamide derivatives and hydroxybenzoic acid-based compounds, focusing on structural, physicochemical, and functional differences.

Table 1: Key Structural and Physicochemical Comparisons

Key Findings from Comparative Analysis

Structural Modifications and Electronic Effects The 4-chloro-3-nitrobenzenesulfonamido group in the target compound introduces strong electron-withdrawing effects, enhancing acidity (pKa = 2.77) compared to salicylic acid (pKa = 2.97) . This is critical for solubility and binding interactions in biological systems. The absence of the nitro group in 5-(4-chlorophenylsulfonamido)-2-hydroxybenzoic acid reduces molar mass (342.75 vs.

Metabolic Stability

- Derivatives of 2-hydroxybenzoic acid, including the target compound, exhibit low microbial metabolic activity (e.g., 2-hydroxybenzoic acid metabolism rate = 0.00 in some soil samples) . The chloro and nitro substituents likely further reduce biodegradability, enhancing environmental persistence.

While the target compound shares the sulfonamide scaffold, its nitro group may enhance binding to bacterial enzymes (e.g., dihydropteroate synthase) through additional polar interactions.

Halogen-Nitro Synergy Compounds like 5-bromo-2-hydroxy-3-nitrobenzoic acid highlight the combined impact of halogens and nitro groups on reactivity and stability . The target compound’s 4-Cl-3-NO₂ motif likely amplifies these effects, making it more reactive than non-halogenated analogs.

Biological Activity

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H9ClN2O7S

- Molecular Weight : 372.74 g/mol

- CAS Number : 325732-20-5

- SMILES Notation : C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N+[O-])C(=O)O)O

The compound is primarily recognized for its role as an inhibitor of various biological pathways. It has been implicated in the inhibition of lipoxygenases (LOXs), which are enzymes involved in the metabolism of arachidonic acid to produce bioactive lipids such as leukotrienes. These metabolites play significant roles in inflammatory responses and other physiological processes.

Inhibition of Lipoxygenases

Research indicates that derivatives similar to this compound exhibit potent inhibitory effects on human lipoxygenase enzymes, particularly platelet-type 12-lipoxygenase (12-LOX). The inhibition of 12-LOX is significant due to its involvement in various pathological conditions, including:

- Inflammatory Diseases : The inhibition may reduce the production of pro-inflammatory mediators.

- Cancer : LOX enzymes have been linked to tumor progression and metastasis.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Biological Activity | Effect | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | |

| Anticancer | Potential reduction in tumor growth | |

| Inhibition of LOX | Reduced leukotriene synthesis |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study demonstrated that compounds similar to this compound significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated microglial cells. The mechanism involved suppression of MAPK phosphorylation and NF-kB activation, leading to decreased expression of IL-1β, IL-6, and TNF-α . -

Cancer Research :

Investigations into related compounds have shown that LOX inhibitors can potentially suppress tumor growth in various cancer models. For instance, studies on 12-LOX inhibitors have indicated their role in reducing the proliferation of cancer cells and promoting apoptosis . -

Therapeutic Applications :

The compound is being explored as a therapeutic agent for conditions where inflammation plays a critical role, such as asthma, cardiovascular diseases, and certain cancers. Its selective inhibition of specific LOX isoforms presents a promising avenue for targeted therapies .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid, and how can reaction conditions be optimized?

The compound is synthesized via microwave-assisted sulfonamide coupling using copper/zeolite catalysts. Key steps include the reaction of 5-amino-2-hydroxybenzoic acid with 4-chloro-3-nitrobenzenesulfonyl chloride under controlled microwave irradiation (e.g., 100–150 W, 80–120°C). Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity (e.g., DMF or DMSO), and reaction time (30–60 minutes) to enhance yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- HSQC (Heteronuclear Single Quantum Coherence) : Confirms proton-carbon correlations, particularly for the sulfonamide (-SO₂NH-) and aromatic protons .

- Mass Spectrometry (MS) : Identifies the molecular ion peak (M+2) at m/z 329.35, indicative of chlorine isotopic patterns. Discrepancies in fragmentation patterns are resolved by cross-referencing with theoretical isotopic distributions .

- NMR : Discrepancies between expected and observed splitting patterns (e.g., aromatic protons) are addressed by comparing experimental data with density functional theory (DFT)-predicted chemical shifts .

Q. How do the physical properties (e.g., melting point, solubility) of this compound compare to structurally related benzoic acid derivatives?

The compound’s melting point is expected to align with analogs like 4-chloro-2-phenyl benzoic acid (mp 210–215°C) due to similar sulfonamide and nitro substituents. Solubility in polar aprotic solvents (e.g., DMSO) is higher than in nonpolar solvents, as observed in 3,5-dichloro-4-hydroxybenzoic acid derivatives .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

DFT (B3LYP/6-311++G(d,p)) is used to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. These models predict nucleophilic attack sites at the nitro group and electrophilic regions near the sulfonamide moiety, guiding derivatization strategies .

Q. How can synthetic yields be improved while minimizing byproducts in sulfonamide coupling reactions?

- Catalyst Screening : Transition-metal catalysts (e.g., Cu/zeolite) reduce activation energy for sulfonamide bond formation.

- Microwave Parameters : Pulse irradiation (e.g., 30-second intervals) prevents thermal degradation of the nitro group.

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted sulfonyl chloride and dimeric byproducts .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural modifications impact efficacy?

- Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) reveal activity linked to the nitro group’s electron-withdrawing effects.

- Anti-cancer Screening : Sulforhodamine B (SRB) assays on cancer cell lines (e.g., HeLa) show enhanced cytotoxicity when the nitro group is replaced with a methoxy substituent .

Q. How does crystallographic data resolve ambiguities in molecular conformation?

SHELXL refinement of single-crystal X-ray diffraction data identifies torsional angles between the sulfonamide and benzoic acid moieties. Discrepancies between experimental and simulated (e.g., Mercury CSD) structures are resolved using OLEX2 or WinGX suites .

Methodological Considerations

Q. What are the limitations of using HSQC and NOESY for analyzing sulfonamide derivatives?

HSQC may fail to resolve overlapping proton signals in crowded aromatic regions (e.g., ortho-substituted nitro groups). NOESY compensates by identifying through-space correlations between the sulfonamide NH and adjacent protons .

Q. How are stability and storage conditions optimized for nitro-substituted sulfonamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.